

The Convergent Synthesis of Upadacitinib Hemihydrate: A Technical Guide

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Compound of Interest

Compound Name: *Upadacitinib hemihydrate*

Cat. No.: *B8820042*

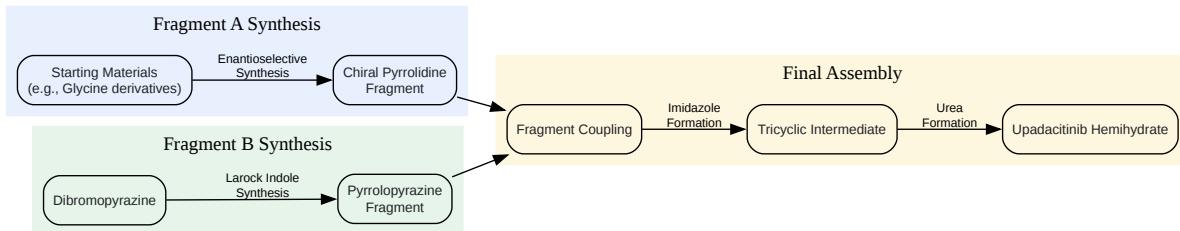
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Introduction

Upadacitinib, marketed under the brand name Rinvoq, is a selective and reversible Janus kinase (JAK) inhibitor, specifically targeting JAK1.^{[1][2]} This targeted mechanism of action makes it a significant therapeutic agent in the treatment of several autoimmune and inflammatory diseases, including rheumatoid arthritis.^{[3][4]} The intricate molecular architecture of upadacitinib, featuring a tricyclic imidazopyrrolopyrazine core and a stereochemically defined substituted pyrrolidine ring, necessitates a sophisticated and well-designed synthetic strategy.^[5] This in-depth technical guide provides a comprehensive overview of the convergent synthesis pathway for **upadacitinib hemihydrate**, intended for researchers, scientists, and drug development professionals. We will delve into the preparation of key fragments, their strategic coupling, and the final elaboration to yield the active pharmaceutical ingredient, emphasizing the chemical rationale behind the selected methodologies.

Strategic Overview: A Convergent Approach

The industrial synthesis of upadacitinib is a prime example of a convergent strategy, which involves the independent synthesis of complex molecular fragments that are later combined to form the final product. This approach offers several advantages over a linear synthesis, including higher overall yields and greater flexibility in optimizing the synthesis of each fragment. The synthesis of upadacitinib can be conceptually dissected into the preparation of two key building blocks: the chiral (3S,4R)-3-ethyl-4-substituted-pyrrolidine fragment and the 5H-pyrrolo[2,3-b]pyrazine core. These fragments are then coupled, followed by the formation of the imidazole ring and final installation of the 2,2,2-trifluoroethyl urea moiety.



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Caption: Convergent synthetic strategy for upadacitinib.

Part 1: Synthesis of the Chiral Pyrrolidine Fragment

The stereochemically defined (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid derivative is a crucial component of upadacitinib. The precise control of the two contiguous stereocenters is paramount for the drug's biological activity. Two primary approaches have been developed for its synthesis: classical resolution and, more efficiently, asymmetric hydrogenation.

Enantioselective Hydrogenation Route: A Modern Approach

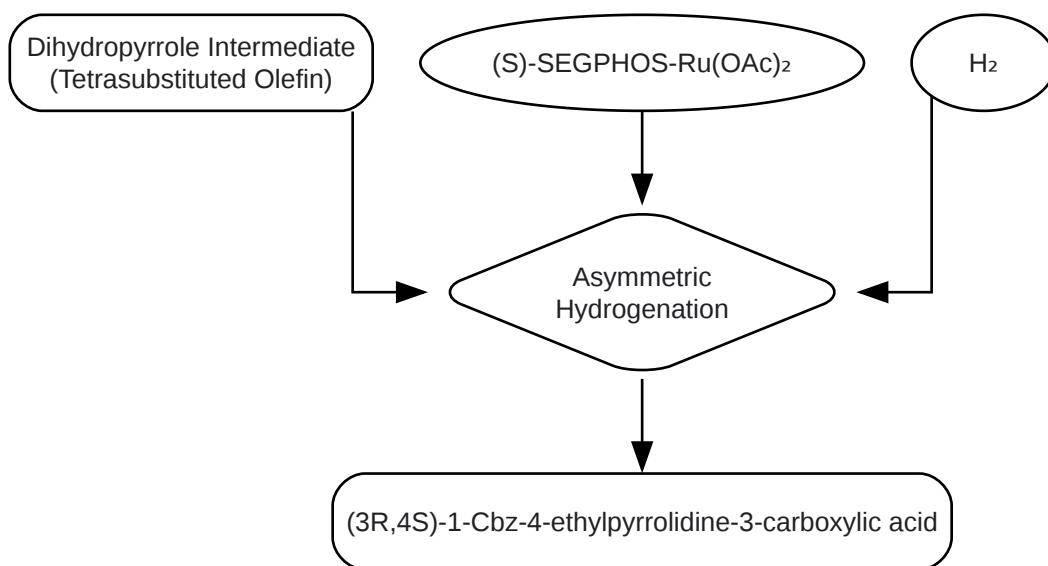
A scalable and highly efficient method to establish the desired stereochemistry involves an enantioselective hydrogenation of a tetrasubstituted olefin.^{[5][6]} This approach avoids the need for chiral resolution, which is often less atom-economical.

A key intermediate for this route is a dihydropyrrrole derivative, which can be prepared from a 1,3-dipolar cycloaddition followed by ester hydrolysis.^[5] The critical step is the asymmetric hydrogenation of the tetrasubstituted alkenyl acid.

Experimental Protocol: Asymmetric Hydrogenation

- Reaction Setup: A pressure reactor is charged with the tetrasubstituted alkenyl acid substrate and a solution of the chiral catalyst, (S)-(SEGPHOS)Ru(OAc)₂, in a suitable solvent such as methanol.
- Hydrogenation: The reactor is pressurized with hydrogen gas (typically 50-100 psi) and stirred at a controlled temperature (e.g., 50 °C) until the reaction is complete, as monitored by techniques like HPLC.
- Work-up and Isolation: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The resulting crude product, the cis-pyrrolidine carboxylic acid, is then purified, often by crystallization, to yield the desired (3R,4S) isomer in high enantiomeric excess (>98% ee).^[5]

The choice of the (S)-SEGPHOS ligand is critical for achieving high enantioselectivity in this hydrogenation. The C₂-symmetric bisphosphine ligand creates a chiral environment around the ruthenium center, directing the hydrogenation to one face of the double bond.



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Caption: Enantioselective hydrogenation to form the chiral pyrrolidine core.

Part 2: Synthesis of the Pyrrolopyrazine Core

The second key fragment is the 5H-pyrrolo[2,3-b]pyrazine core. A robust method for its construction is the Larock indole synthesis.[\[3\]](#)[\[7\]](#)

Experimental Protocol: Larock Indole Synthesis

- Reaction Setup: A reaction vessel is charged with a dibromopyrazine, a suitable coupling partner (e.g., an amine), a palladium catalyst (such as $\text{Pd}(\text{OAc})_2$), a phosphine ligand (e.g., $\text{P}(\text{o-tolyl})_3$), and a base (e.g., K_2CO_3) in an appropriate solvent like DMF.
- Reaction Conditions: The mixture is heated to an elevated temperature (e.g., 100-120 °C) and stirred until the reaction is complete.
- Work-up and Protection: After cooling, the reaction is worked up by partitioning between an organic solvent and water. The crude product is then protected, for example, with a tosyl group, to increase its stability and facilitate subsequent reactions.[\[7\]](#) The tosyl protection is typically achieved by reacting the pyrrolopyrazine with p-toluenesulfonyl chloride in the presence of a base.

This palladium-catalyzed annulation provides an efficient route to the bicyclic pyrrolopyrazine system.

Part 3: Fragment Coupling and Final Assembly

With both key fragments in hand, the next stage involves their coupling, followed by the formation of the tricyclic core and the introduction of the urea side chain.

Coupling of the Fragments

The chiral pyrrolidine fragment, activated as an α -bromo ketone, is coupled with the protected pyrrolopyrazine fragment.[\[7\]](#)

Experimental Protocol: Fragment Coupling

- Activation of the Pyrrolidine: The carboxylic acid of the chiral pyrrolidine is converted to a more reactive species, such as a sulfoxonium ylide, which is then treated with lithium bromide under acidic conditions to generate the α -bromo ketone.[\[7\]](#)

- Coupling Reaction: The α -bromo ketone is then reacted with the tosyl-protected pyrrolopyrazine in the presence of a base (e.g., cesium carbonate) in a solvent like DMF. This nucleophilic substitution reaction joins the two fragments.[8]

Imidazole Ring Formation and Deprotection

The coupled intermediate undergoes a cyclization and dehydration reaction under mild conditions to form the central imidazole ring, thus creating the tricyclic core of upadacitinib.[3] [7] This is followed by the removal of the protecting groups.

Experimental Protocol: Cyclization and Deprotection

- Cyclization/Dehydration: The coupled intermediate is treated with a dehydrating agent (e.g., trifluoroacetic anhydride and pyridine) in a solvent like acetonitrile at elevated temperatures to promote the intramolecular cyclization and subsequent dehydration to form the imidazole ring.[6]
- Detosylation: The tosyl protecting group on the pyrrolopyrazine core is removed under basic conditions.
- Cbz Deprotection: The benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen is removed by catalytic hydrogenation (e.g., using palladium hydroxide on carbon).[3]

Final Step: Urea Formation

The final step in the synthesis is the formation of the 2,2,2-trifluoroethyl urea moiety.

Experimental Protocol: Urea Formation

- Activation: The deprotected secondary amine on the pyrrolidine ring is reacted with 1,1'-carbonyldiimidazole (CDI) to form an activated imidazolide intermediate.
- Urea Formation: This intermediate is then treated with 2,2,2-trifluoroethylamine to form the final upadacitinib molecule.[3]
- Hemihydrate Formation: The final product is crystallized from a mixture of an organic solvent (e.g., ethyl acetate) and water to obtain the desired **upadacitinib hemihydrate** crystalline form.[9]

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Caption: Final assembly of **upadacitinib hemihydrate**.

Quantitative Data Summary

Step	Key Reagents/Catalysts	Typical Yield	Purity	Reference
Enantioselective Hydrogenation	(S)-SEGPHOS-Ru(OAc) ₂	High	>98% ee	[5]
Larock Indole Synthesis	Pd(OAc) ₂ , P(o-tolyl) ₃ , K ₂ CO ₃	Good	>98%	[3][7]
Imidazole Cyclization/Dehydration	Trifluoroacetic anhydride, Pyridine	92% (for tricycle formation)	High	[3][7]
Final Urea Formation	CDI, 2,2,2-trifluoroethylamine	87%	>99%	[3]

Conclusion

The synthesis of **upadacitinib hemihydrate** is a testament to the power of modern organic synthesis, employing a convergent strategy that relies on key transformations such as enantioselective catalysis and palladium-catalyzed cross-coupling reactions. The carefully orchestrated sequence of reactions allows for the efficient and scalable production of this important therapeutic agent. This guide has outlined the core synthetic pathway, providing insights into the experimental choices and methodologies that underpin the successful manufacturing of upadacitinib. The continuous refinement of these synthetic routes will undoubtedly lead to even more efficient and sustainable processes in the future.

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